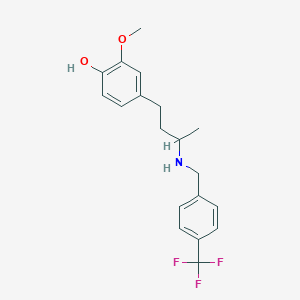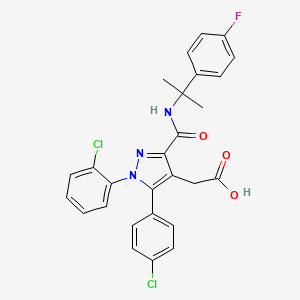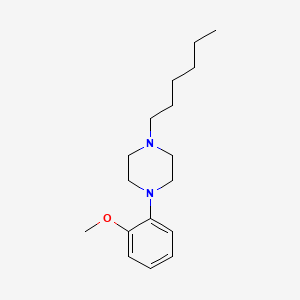
4-(3-(4-(Trifluoromethyl)benzylamino)butyl)-2-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“PMID30185082-Compound-64” is a potent deubiquitinase USP5 inhibitor. It binds to the USP5 ZnF-UBD with a dissociation constant of 2.8 micromolar and is selective over nine proteins containing structurally similar ZnF-UBD domains . This compound has shown significant potential in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthetic routes and reaction conditions for “PMID30185082-Compound-64” involve several steps:
Initial Synthesis: The compound is synthesized through a series of chemical reactions starting from basic organic molecules. The process involves the formation of intermediate compounds, which are then further reacted to form the final product.
Reaction Conditions: The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product yield and purity. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to the synthesis of the compound.
Industrial Production: On an industrial scale, the production of “PMID30185082-Compound-64” involves large-scale chemical reactors and purification systems. The process is optimized for cost-effectiveness and efficiency, ensuring high-quality production of the compound.
Chemical Reactions Analysis
“PMID30185082-Compound-64” undergoes various types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.
Reduction: It can also undergo reduction reactions, where it reacts with reducing agents to form reduced products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pressure conditions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions may yield reduced derivatives.
Scientific Research Applications
“PMID30185082-Compound-64” has a wide range of scientific research applications:
Chemistry: In chemistry, the compound is used as a tool to study deubiquitinase enzymes and their role in various biochemical pathways.
Biology: In biology, it is used to investigate the role of USP5 in cellular processes such as protein degradation and signal transduction.
Medicine: In medicine, the compound is being explored for its potential therapeutic applications, particularly in the treatment of diseases where deubiquitinase enzymes play a critical role.
Industry: In industry, the compound is used in the development of new drugs and therapeutic agents, as well as in the study of enzyme inhibitors and their mechanisms of action.
Mechanism of Action
The mechanism of action of “PMID30185082-Compound-64” involves its binding to the USP5 ZnF-UBD domain. This binding inhibits the catalytic activity of USP5, preventing the cleavage of ubiquitin from substrate proteins. The inhibition of USP5 leads to the accumulation of ubiquitinated proteins, which can affect various cellular processes such as protein degradation and signal transduction .
Comparison with Similar Compounds
“PMID30185082-Compound-64” is unique in its high selectivity for the USP5 ZnF-UBD domain over other structurally similar domains. Similar compounds include other deubiquitinase inhibitors that target different ZnF-UBD domains or other regions of deubiquitinase enzymes. These similar compounds may have different selectivity profiles and mechanisms of action, highlighting the uniqueness of “PMID30185082-Compound-64” in its specific targeting of USP5.
Similar Compounds
USP7 Inhibitors: Compounds that inhibit USP7, another deubiquitinase enzyme, with different selectivity and mechanism of action.
USP14 Inhibitors: Compounds that target USP14, a deubiquitinase enzyme involved in proteasome function.
CYLD Inhibitors: Compounds that inhibit CYLD, a deubiquitinase enzyme involved in the regulation of NF-kB signaling.
Properties
Molecular Formula |
C19H22F3NO2 |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
2-methoxy-4-[3-[[4-(trifluoromethyl)phenyl]methylamino]butyl]phenol |
InChI |
InChI=1S/C19H22F3NO2/c1-13(3-4-14-7-10-17(24)18(11-14)25-2)23-12-15-5-8-16(9-6-15)19(20,21)22/h5-11,13,23-24H,3-4,12H2,1-2H3 |
InChI Key |
JWMMMNZRBWMHKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC(=C(C=C1)O)OC)NCC2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Diethylamino)-1-[4-[4-[3-(diethylamino)propanoyl]phenyl]phenyl]propan-1-one](/img/structure/B10835601.png)
![3-(Dimethylamino)-1-[4-[4-[3-(dimethylamino)propanoyl]phenyl]phenyl]propan-1-one](/img/structure/B10835607.png)
![6-ethyl-10,13-dimethyl-17-[4-(2H-tetrazol-5-yl)butan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B10835614.png)
![methyl (E)-3-[3-[cyclohexanecarbonyl-[[4-[4-(dimethylamino)phenyl]-2-fluorophenyl]methyl]amino]phenyl]prop-2-enoate](/img/structure/B10835623.png)
![(2S)-1-[2-(2-methyl-3-phenylphenyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl]propan-2-ol](/img/structure/B10835628.png)
![N'-hydroxy-2-[(5-oxopyrrolidine-2-carbonyl)amino]-N-[3-(trifluoromethyl)phenyl]octanediamide](/img/structure/B10835637.png)
![2-[[6-(2-Methyl-3-phenylphenyl)imidazo[1,2-b][1,2,4]triazin-2-yl]methylamino]ethanol](/img/structure/B10835648.png)
![(2S)-1-[[2-[(2-methyl-3-phenylphenyl)carbamoyl]-1,3-thiazol-5-yl]methyl]piperidine-2-carboxylic acid](/img/structure/B10835649.png)
![N-[2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)phenyl]-5-[(2-hydroxyethylamino)methyl]-1-methyl-2-oxopyridine-3-carboxamide](/img/structure/B10835657.png)
![3-[4-(4-Cyclohexylpiperazin-1-yl)butyl]-1,3-benzothiazol-2-one](/img/structure/B10835663.png)

![N-[2-cyano-3-(1-methylindazol-4-yl)phenyl]-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine-2-carboxamide](/img/structure/B10835674.png)

![(2S)-1-[[7-methyl-2-(2-methyl-3-phenylphenyl)-1,3-benzoxazol-5-yl]methyl]piperidine-2-carboxylic acid](/img/structure/B10835693.png)
